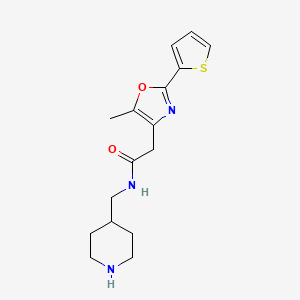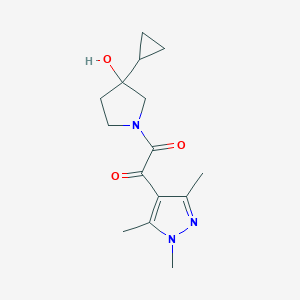![molecular formula C15H19NO3S B6973054 N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide](/img/structure/B6973054.png)
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide typically involves the reaction of 2,5-dimethylphenylmethylamine with 5-dimethylfuran-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-amine.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The furan ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,5-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide
- N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine
- 2,5-Dimethylphenyl methyl carbinol
Uniqueness
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-5-6-12(2)14(9-11)10-16(4)20(17,18)15-8-7-13(3)19-15/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPNVDCICJTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)S(=O)(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972976.png)
![(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one](/img/structure/B6972980.png)
![3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)


![N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6973000.png)
![Methyl 3-[(4-methoxyphenyl)carbamoylamino]-3-methylazetidine-1-carboxylate](/img/structure/B6973004.png)
![4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6973016.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole](/img/structure/B6973026.png)
![N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide](/img/structure/B6973034.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B6973041.png)
![(3-Aminopyrrolidin-1-yl)-[3-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B6973059.png)
![2-Methyl-4-[1-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]piperidin-3-yl]pyrimidine](/img/structure/B6973066.png)
